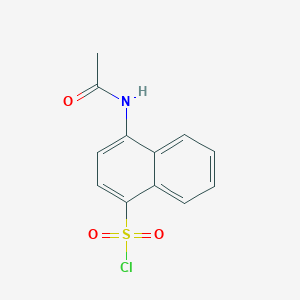

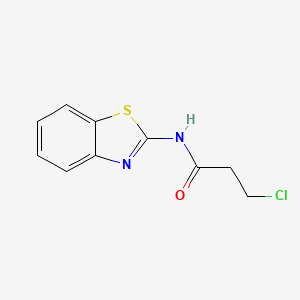

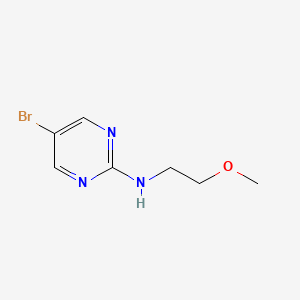

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

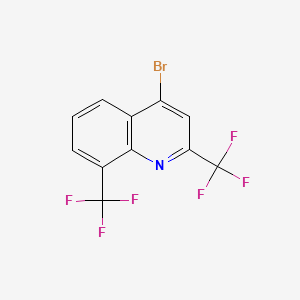

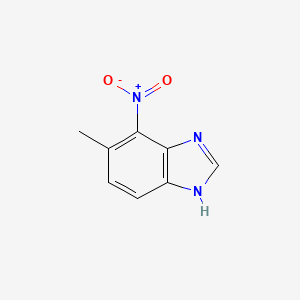

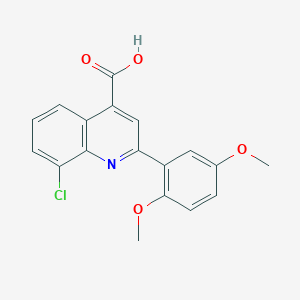

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was achieved by the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Although this is not the exact compound , the methodology can provide insights into the synthesis of similar benzothiazole derivatives, including this compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of nitrogen and sulfur atoms in the thiazole ring, which can act as coordination sites for metal ions. In the case of NBTCS, IR studies revealed that the ligand coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and the nitrogen atom attached to the benzothiazole ring . This coordination chemistry is essential for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation with different nucleophiles. For example, N-chloromethyl-2-thiono-benzoxazole and benzothiazole were shown to undergo nucleophilic substitution by sulfur, oxygen, and nitrogen nucleophiles to afford s-triazolo- and 1,2,4-oxadiazolo fused systems . Similarly, 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)-3-Phenyl-3-Oxopropanamide reacted with activated chlorocompounds to produce poly-substituted thiophenes and 1,3,4-thiadiazoles . These reactions highlight the versatility of benzothiazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and sulfur can affect the compound's polarity, solubility, and reactivity. The ligand NBTCS and its metal complexes were characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR, as well as elemental analysis and molar conductance measurement . These properties are crucial for the identification and application of these compounds in different fields, such as pharmaceuticals and materials science.

Scientific Research Applications

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide and its derivatives have been investigated for their psychotropic, anti-inflammatory, and cytotoxic activities. Studies have shown that these compounds possess marked sedative action, exhibit high anti-inflammatory activity, and demonstrate selective cytotoxic effects on tumor cell lines. Additionally, they have shown NO-induction ability concerning tumor cells and some antimicrobial action (Zablotskaya et al., 2013).

Luminescent Properties for White Light Emission

Research into benzothiazole derivatives like this compound has revealed their potential in luminescent applications. These compounds show varying emission regions due to an excited-state intramolecular proton transfer process, making them suitable for white light emission in devices (Lu et al., 2017).

Antimicrobial and Anti-inflammatory Properties

Studies have also focused on the synthesis of benzothiazole derivatives and their pharmacological activities. These compounds, including this compound, have been noted for their anti-inflammatory and anti-bacterial properties (Hunasnalkar et al., 2010).

MMP Inhibition in Tissue Damage

In the context of tissue damage, derivatives combining benzisothiazole and 4-thiazolidinone, including this compound, have been synthesized to affect inflammatory processes. These compounds show significant anti-inflammatory and potential wound healing effects, with some derivatives inhibiting matrix metalloproteinases (MMPs) effectively (Incerti et al., 2018).

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing novel derivatives of benzothiazole compounds with improved properties.

Mechanism of Action

Target of Action

N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide, also known as N-1,3-BENZOTHIAZOL-2-YL-3-CHLOROPROPANAMIDE, is a benzothiazole derivative. Benzothiazole derivatives have been extensively studied for their diverse biological activities . .

Mode of Action

Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRXIJMJSBTEBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389543 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2877-36-3 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)